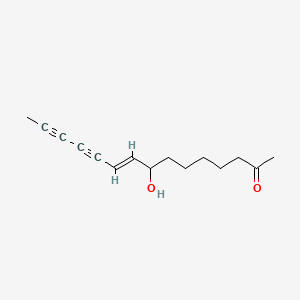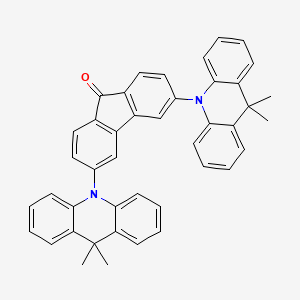
3,6-Bis(9,9-dimethylacridin-10(9H)-yl)-9H-fluoren-9-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Bis(9,9-dimethylacridin-10(9H)-yl)-9H-fluoren-9-one is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a fluorenone core with two acridine moieties attached at the 3 and 6 positions, each substituted with dimethyl groups at the 9 position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(9,9-dimethylacridin-10(9H)-yl)-9H-fluoren-9-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Acridine Moiety: Starting with a suitable precursor, such as 9,9-dimethylacridine, the acridine moiety is synthesized through a series of condensation and cyclization reactions.
Attachment to Fluorenone Core: The synthesized acridine moieties are then attached to the fluorenone core via nucleophilic substitution reactions, often using strong bases and high temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
3,6-Bis(9,9-dimethylacridin-10(9H)-yl)-9H-fluoren-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the fluorenone core to a fluorenol derivative.
Substitution: The acridine moieties can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and strong bases are employed under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Fluorenol derivatives.
Substitution: Various substituted acridine derivatives.
科学研究应用
3,6-Bis(9,9-dimethylacridin-10(9H)-yl)-9H-fluoren-9-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
作用机制
The mechanism of action of 3,6-Bis(9,9-dimethylacridin-10(9H)-yl)-9H-fluoren-9-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with DNA, proteins, and enzymes, affecting their function and activity.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and oxidative stress.
相似化合物的比较
Similar Compounds
3,6-Bis(9,9-dimethylacridin-10(9H)-yl)-9H-xanthen-9-one: Similar structure but with a xanthenone core.
3,6-Bis(9,9-dimethylacridin-10(9H)-yl)-9H-thioxanthen-9-one: Similar structure but with a thioxanthenone core.
Uniqueness
3,6-Bis(9,9-dimethylacridin-10(9H)-yl)-9H-fluoren-9-one is unique due to its fluorenone core, which imparts distinct electronic and photophysical properties, making it suitable for applications in organic electronics and as a fluorescent probe .
属性
分子式 |
C43H34N2O |
|---|---|
分子量 |
594.7 g/mol |
IUPAC 名称 |
3,6-bis(9,9-dimethylacridin-10-yl)fluoren-9-one |
InChI |
InChI=1S/C43H34N2O/c1-42(2)33-13-5-9-17-37(33)44(38-18-10-6-14-34(38)42)27-21-23-29-31(25-27)32-26-28(22-24-30(32)41(29)46)45-39-19-11-7-15-35(39)43(3,4)36-16-8-12-20-40(36)45/h5-26H,1-4H3 |
InChI 键 |
JTFYPFNDMVWBAR-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC5=C(C=C4)C(=O)C6=C5C=C(C=C6)N7C8=CC=CC=C8C(C9=CC=CC=C97)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


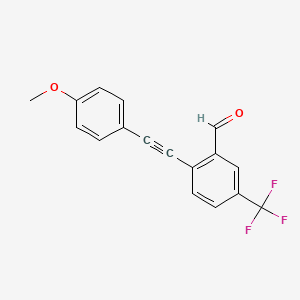
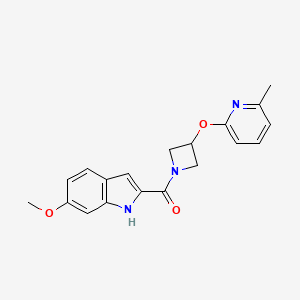

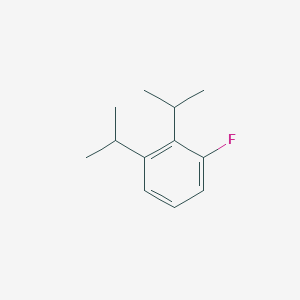
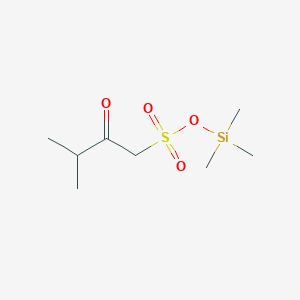
![Ethyl 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoate](/img/structure/B14133057.png)

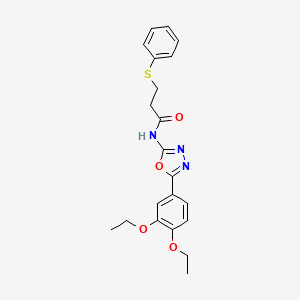
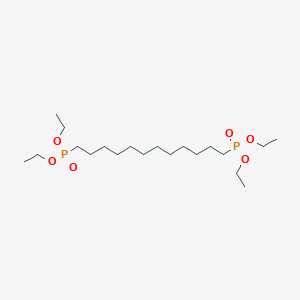
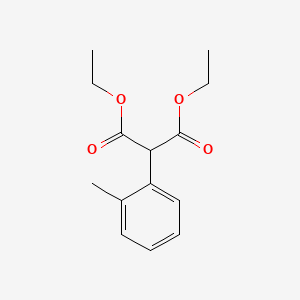
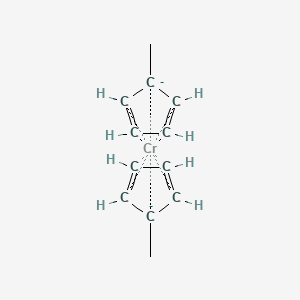
![Methyl 2-{[(5-chloro-2-hydroxyphenyl)carbamothioyl]amino}-5-ethylthiophene-3-carboxylate](/img/structure/B14133090.png)
